
3-Amino-2-(thiophen-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(thiophen-2-yl)acrylonitrile is an organic compound featuring a thiophene ring substituted with an amino group and an acrylonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(thiophen-2-yl)acrylonitrile typically involves the reaction of thiophene-2-carbaldehyde with malononitrile and ammonium acetate. The reaction is carried out in ethanol under reflux conditions. The general reaction scheme is as follows:
- The mixture is heated under reflux in ethanol .
- The product, this compound, is obtained after cooling and filtration.
Thiophene-2-carbaldehyde: reacts with in the presence of .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(thiophen-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro-2-(thiophen-2-yl)acrylonitrile.
Reduction: 3-Amino-2-(thiophen-2-yl)ethylamine.
Substitution: Halogenated derivatives of the thiophene ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Amino-2-(thiophen-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine
Medicinally, thiophene derivatives have shown potential in the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties . This compound could be explored for similar applications.
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other materials . This compound could be investigated for similar uses.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(thiophen-2-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and nitrile groups allows for hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-(furan-2-yl)acrylonitrile: Similar structure but with a furan ring instead of thiophene.
3-Amino-2-(pyridin-2-yl)acrylonitrile: Contains a pyridine ring, offering different electronic properties.
3-Amino-2-(benzene-2-yl)acrylonitrile: Benzene ring provides different steric and electronic effects.
Uniqueness
3-Amino-2-(thiophen-2-yl)acrylonitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. Thiophene’s sulfur atom can participate in various interactions, making this compound particularly interesting for developing new materials and drugs.
Propiedades
Fórmula molecular |
C7H6N2S |
|---|---|
Peso molecular |
150.20 g/mol |
Nombre IUPAC |
(E)-3-amino-2-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H6N2S/c8-4-6(5-9)7-2-1-3-10-7/h1-4H,8H2/b6-4+ |
Clave InChI |
NYOMYLAKEGHCPP-GQCTYLIASA-N |
SMILES isomérico |
C1=CSC(=C1)/C(=C/N)/C#N |
SMILES canónico |
C1=CSC(=C1)C(=CN)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13145470.png)
![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)

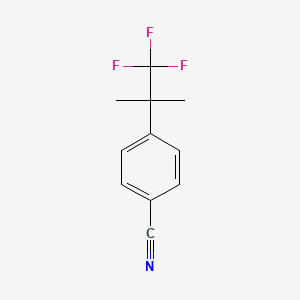
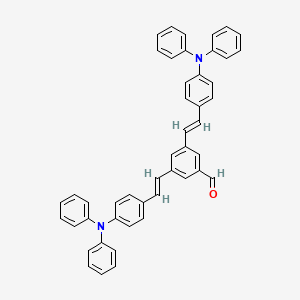
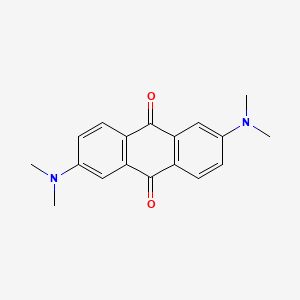
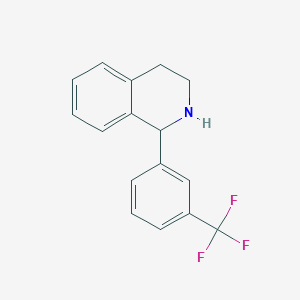

![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
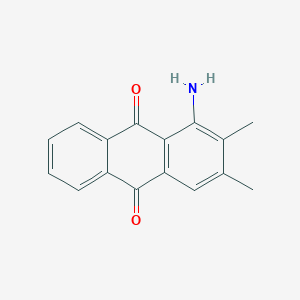
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
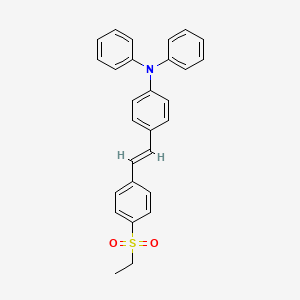
![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
